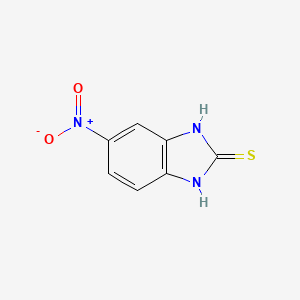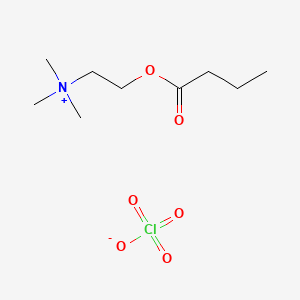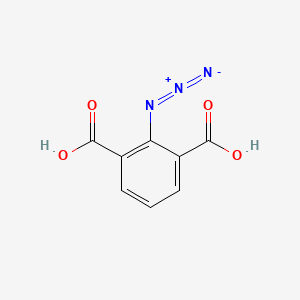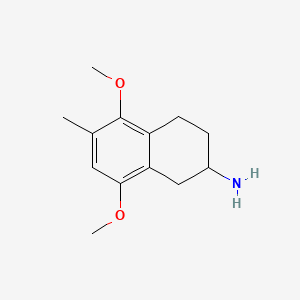
4-アセチルアミノ-3-ヒドロキシ-5-ニトロ安息香酸
説明
4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, also known as 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, is a useful research compound. Its molecular formula is C9H8N2O6 and its molecular weight is 240.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学
この化合物は、潜在的な薬理学的用途について研究されてきました . しかし、その特定の適応症、薬力学、作用機序はまだ明らかになっていません . インフルエンザB型ウイルス(B/Lee/1940株)およびインフルエンザA型ウイルス(A/Tokyo/3/1967株)のノイラミニダーゼを標的とすることが判明しています .
薬物相互作用
この化合物の他の薬物との相互作用は現在調査中です . 相互作用がないからといって、必ずしも相互作用がないわけではありません .
化学分類
この化合物は、アシルアミノ安息香酸およびその誘導体として知られる有機化合物のクラスに属します . これらは、アミン基がN-アシル化されたアミノ安息香酸誘導体です .
有機合成
ブロモアセトフェノンから誘導されたα-ブロモ化生成物は、有機合成における重要な中間体であり、医薬品、農薬、その他の化学物質の製造において広く使用されています .
実験教育
この化合物は、実験教育において、反応時間、反応温度、臭素化剤の投与量の影響を調べるために使用されてきました . この革新的な実験は、安全性、高収率、費用対効果、再現性において大きな利点を示しています .
創薬
この化合物は、構造化されたデータセットを使用した予測機械学習モデルの開発に使用されてきました . これらのモデルは、意思決定支援と研究成果の向上に使用できます .
作用機序
Target of Action
The primary targets of 4-acetamido-3-hydroxy-5-nitrobenzoic acid are Neuraminidase enzymes present in Influenza B virus (strain B/Lee/1940) and Influenza A virus (strain A/Tokyo/3/1967 H2N2) . Neuraminidase enzymes play a crucial role in the life cycle of influenza viruses, facilitating their release from the host cell after replication .
Mode of Action
This inhibition prevents the release of new virus particles from the infected cells, thereby limiting the spread of the infection within the organism .
Biochemical Pathways
Given its target, it likely impacts the life cycle of influenza viruses, specifically the release and spread of the virus within the host organism .
Result of Action
The molecular and cellular effects of 4-acetamido-3-hydroxy-5-nitrobenzoic acid’s action would primarily be the inhibition of the neuraminidase enzyme, leading to a reduction in the spread of the influenza virus within the host organism . This could potentially limit the severity of the infection and aid in the recovery of the host organism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-acetamido-3-hydroxy-5-nitrobenzoic acid. It is generally recommended to avoid dust formation and ensure adequate ventilation when handling this compound . It should also be prevented from entering drains, other waterways, or soil .
生化学分析
Biochemical Properties
4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with neuraminidase, an enzyme that catalyzes the removal of terminal sialic acid residues from viral and cellular glycoconjugates This interaction is crucial for understanding the compound’s potential antiviral properties
Cellular Effects
The effects of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with neuraminidase can affect viral replication and infection processes . Moreover, its impact on gene expression and cellular metabolism may lead to changes in cell growth, differentiation, and apoptosis. These effects highlight the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with neuraminidase results in the cleavage of terminal sialic acids, facilitating viral budding and release . Additionally, 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid in in vitro or in vivo studies has revealed potential impacts on cellular processes, including changes in cell viability and function.
Dosage Effects in Animal Models
The effects of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as antiviral activity and modulation of cellular processes. Higher doses can lead to toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may participate in pathways related to amino acid metabolism, influencing the production and degradation of specific metabolites . These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can affect its activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization in the endoplasmic reticulum or mitochondria can influence its interactions with other biomolecules and its overall efficacy. Understanding the subcellular distribution of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid is vital for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
4-acetamido-3-hydroxy-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c1-4(12)10-8-6(11(16)17)2-5(9(14)15)3-7(8)13/h2-3,13H,1H3,(H,10,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDRTCHFBHJIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391837 | |
| Record name | 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162252-45-1 | |
| Record name | 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q1: How does 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid interact with its target, the influenza virus neuraminidase protein?
A1: Research suggests that 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid binds to the active site of the influenza virus neuraminidase protein. This binding is thought to occur through interactions with conserved amino acid residues within the active site. [] While this compound demonstrates moderate inhibitory activity, it serves as a rudimentary inhibitor and a starting point for designing more potent benzoic acid-based inhibitors. [] Further research is needed to fully elucidate the specific interactions and their impact on the enzyme's activity.
Q2: What is the structural basis for the design of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid as an influenza virus neuraminidase inhibitor?
A2: The design of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid stems from the analysis of the three-dimensional structure of the neuraminidase-DANA complex (where DANA refers to 2-deoxy-2,3-didehydro-D-N-acetylneuraminic acid). [] Modeling studies of 4-(acetylamino)benzoic acid derivatives within the neuraminidase active site provided insights for developing this specific compound. [] The goal was to create a molecule capable of interacting with the conserved active site residues of neuraminidase, potentially leading to inhibition of its activity. This approach highlights the importance of structure-based drug design in developing novel antiviral agents.
Q3: What are the limitations of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid as a potential antiviral drug?
A3: While 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid shows promise as a starting point for inhibitor design, it exhibits only moderate inhibitory activity against neuraminidase. [] Further research is necessary to enhance its potency and develop derivatives with improved pharmacological properties. Additionally, the compound's stability, pharmacokinetic profile, and potential toxicity need to be thoroughly investigated before it can be considered a viable antiviral drug candidate.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[2-(3,5-dimethoxyanilino)-2-oxoethyl]-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B1230706.png)

![ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1230715.png)
![17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1230718.png)


![2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B1230722.png)
![2-[4-[3-[3-Hydroxy-4-(2-oxoethyl)-2-propylphenoxy]propoxy]phenoxy]acetic acid](/img/structure/B1230723.png)
![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B1230726.png)





